15-epi Travoprost

Stereochemistry Impurity Profiling Quality Control

ANDA filers developing generic Travoprost must control the 15-epi diastereomer impurity to NMT 0.1% per regulatory specifications. This well-characterized reference standard enables accurate HPLC/UPLC method validation, system suitability testing, and routine QC batch release. • Regulatory-critical: Supports CMC documentation for ANDA/DMF submissions. • Method-ready: ≥98% purity ensures reliable calibration and impurity quantification. • Supply-assured: Available from stock with full Certificate of Analysis for immediate global dispatch.

Molecular Formula C26H35F3O6
Molecular Weight 500.5 g/mol
CAS No. 1420791-14-5
Cat. No. B585541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-epi Travoprost
CAS1420791-14-5
Synonyms(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester; 
Molecular FormulaC26H35F3O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
InChIInChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1
InChIKeyMKPLKVHSHYCHOC-AURHPGDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





15-epi Travoprost (CAS 1420791-14-5): An Essential Diastereomer Reference Standard for Travoprost API Quality Control


15-epi Travoprost, also known as 15(S)-Fluprostenol isopropyl ester [1], is a chemically defined diastereomer of the ophthalmic prostaglandin F2α analog, Travoprost [2]. With the molecular formula C26H35F3O6 and a molecular weight of 500.55 g/mol [1], it is primarily recognized and utilized not as an active pharmaceutical ingredient, but as a critical impurity and analytical reference standard. Its structural and stereochemical relationship to Travoprost, specifically its 15(S) epimeric configuration, underpins its entire application profile in pharmaceutical research, development, and manufacturing quality control [3].

Why 15-epi Travoprost Cannot Be Substituted by Travoprost or Other Prostaglandin Analogs in Analytical and Quality Applications


Direct substitution of 15-epi Travoprost with Travoprost or other FP agonists is impossible due to its fundamentally different functional role. Travoprost is a potent active pharmaceutical ingredient (API) [1], while 15-epi Travoprost is a specific diastereomeric impurity [2] and an analytical reference standard . Its presence in a Travoprost drug substance batch is strictly regulated, with a common specification of not more than (NMT) 0.1% [3]. Therefore, in the context of analytical method validation, quality control (QC) for Abbreviated New Drug Applications (ANDA), or stability studies, the pure 15-epi compound is the only acceptable material for identifying and quantifying this specific process-related impurity, ensuring the safety and quality of the final pharmaceutical product [4].

Quantifiable Differentiation of 15-epi Travoprost (CAS 1420791-14-5) from Travoprost: A Comparative Evidence Guide


Stereochemical Configuration: 15-epi Travoprost is the 15(S)-Diastereomer, not the Active 15(R)-Isomer

15-epi Travoprost is the C-15 epimer of Travoprost, possessing an 'S' configuration at the 15-hydroxy position. This is in direct contrast to Travoprost, the active pharmaceutical ingredient, which has the 'R' configuration at this stereocenter [1]. This stereochemical inversion is the fundamental source of its biological and functional differentiation [2].

Stereochemistry Impurity Profiling Quality Control

Comparative Pharmacological Activity: 15-epi Travoprost Exhibits a ~100-Fold Lower Potency at the FP Receptor

Inversion of stereochemistry at the 15-position in ocular hypotensive prostaglandins is known to drastically reduce potency . Specifically, while Travoprost acid (the active metabolite of Travoprost) is a highly potent FP receptor agonist with an EC50 of 3.2 +/- 0.6 nM [1], its 15(S)-epimer is estimated to be approximately 100-fold less potent . This class-level inference is supported by data showing the 15(R) epimer, fluprostenol, is a potent agonist, while the 15(S) form is not .

FP receptor agonism Potency comparison In vitro pharmacology

Regulated Specification as a Process Impurity in Travoprost API: Limit of NMT 0.1%

15-epi Travoprost is a specified impurity in Travoprost drug substance. According to a representative specification, its content is tightly controlled and must be not more than (NMT) 0.1% relative to the Travoprost API [1]. This limit is more stringent than that for other impurities like the 5,6-trans isomer (NMT 3.5%) or the 15-keto derivative (NMT 0.3%) [1].

Pharmaceutical analysis Impurity limits Regulatory compliance

Primary Research and Industrial Applications for 15-epi Travoprost (CAS 1420791-14-5) Reference Standard


Analytical Method Development and Validation for Travoprost Purity

15-epi Travoprost is an essential tool for developing and validating analytical methods, such as HPLC or UPLC, to detect and quantify the 15-epi diastereomer impurity in Travoprost API batches. Its use ensures the method has the required specificity and sensitivity to meet regulatory specifications, which typically require the impurity to be controlled to NMT 0.1% [1].

Quality Control (QC) Release Testing for Travoprost API and Drug Product

As a well-characterized reference standard , 15-epi Travoprost is used directly in QC laboratories for the batch release testing of Travoprost API and formulated drug products. It serves as the external standard in chromatographic systems to accurately identify and measure the amount of this critical impurity, ensuring each batch meets its established purity profile [1].

Supporting Regulatory Filings (e.g., ANDA, DMF)

For generic drug manufacturers preparing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) for Travoprost, the procurement and use of 15-epi Travoprost reference standard is mandatory. It is required to demonstrate analytical control over the drug substance's impurity profile as part of the Chemistry, Manufacturing, and Controls (CMC) section, establishing pharmaceutical equivalence to the reference listed drug [2].

Forced Degradation and Stability Studies

15-epi Travoprost reference standard is used in forced degradation studies to prove the stability-indicating nature of the analytical method. By spiking Travoprost samples with the known 15-epi impurity and subjecting them to stress conditions (heat, light, humidity), researchers can confirm that the analytical method can separate and quantify the impurity without interference from newly formed degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-epi Travoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.